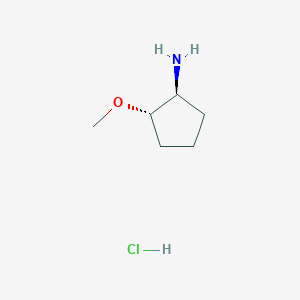
3,3-Dimethylcyclohexanecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethylcyclohexanecarboxaldehyde is a chemical compound with the formula C9H16O . It contains a total of 26 atoms, including 16 Hydrogen atoms, 9 Carbon atoms, and 1 Oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C9H16O/c1-9(2)5-3-4-8(6-9)7-10/h7-8H,3-6H2,1-2H3 . This indicates that the molecule consists of a cyclohexane ring with two methyl groups (CH3) attached to the same carbon atom, and a formyl group (CHO) attached to an adjacent carbon atom .
Aplicaciones Científicas De Investigación
Green Chemistry in Education
An experiment designed for undergraduate organic chemistry courses involves the application of an ionic liquid as both a solvent and a catalyst for an organic reaction, demonstrating an innovative approach in chemical research and green chemistry. This includes the preparation of 3-(methoxycarbonyl)coumarin, offering students exposure to contemporary ideas in the field (Verdía, Santamarta, & Tojo, 2017).
Enantioselective Synthesis
A study on the enantioselective synthesis of α-hydroxy carboxylic acids, esters, amides, and ketones demonstrates the reaction of (R,R)-(+)-1,3-dithiane-1,3-dioxide with aldehydes, including cyclohexane carboxaldehyde. This method provides a pathway for producing these compounds with high enantiomeric excess, which is crucial in developing pharmaceuticals and fine chemicals (Aggarwal, Thomas, & Schade, 1997).
Organometallic Chemistry
In organometallic chemistry, the asymmetric reaction of dimethylzinc and benzaldehyde in the presence of chiral catalysts illustrates the potential of using certain aldehydes in the creation of stereochemically complex molecules. This research contributes to the understanding of how different metals and ligands can affect the outcome of these reactions (Yamakawa & Noyori, 1999).
Domino Reaction in Organic Synthesis
A three-component domino reaction, involving the regioselective synthesis of complex organic compounds like xanthene derivatives, has been reported. Ascorbic acid acts as an organocatalyst in this reaction, showcasing an efficient route for synthesizing these compounds (Napoleon, Khan, Jeong, & Chung, 2014).
Chiral Catalyst Development
Research on chiral β-amino alcohols derived from norbornane showcases their use in enantioselective addition reactions. This highlights the significance of the molecular structure and substituents in enhancing the catalytic activity, which is essential for asymmetric synthesis (Martínez et al., 2002).
Chiral Amplification in Catalysis
Investigations into the nonlinear effects in asymmetric catalysis reveal that the enantiomeric purity of products can be significantly higher than the chiral source used in the reaction. This study provides insights into the complex dynamics of enantioselective catalysis and its potential for creating highly pure chiral compounds (Kitamura, Suga, Oka, & Noyori, 1998).
Propiedades
IUPAC Name |
3,3-dimethylcyclohexane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-9(2)5-3-4-8(6-9)7-10/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXUBPZOTSIPJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99017-89-7 |
Source


|
| Record name | 3,3-dimethylcyclohexane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2725723.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-isopropoxypyridin-3-yl)methanone](/img/structure/B2725726.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2725728.png)
![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride](/img/no-structure.png)
![2-(5-chlorothiophene-2-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2725730.png)







